Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a versatile chemical compound widely used in scientific research. Its unique structure offers diverse applications, including drug development, organic synthesis, and molecular studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves the reaction of 4-fluoro-3-methylbenzenesulfonamide with piperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or thiols in ethanol.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds depending on the reagents used .
Scientific Research Applications
Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is extensively used in:
Drug Development: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: In the formation of complex organic molecules.
Molecular Studies: For studying molecular interactions and mechanisms.
Mechanism of Action
The mechanism by which Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with various receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((3-fluorophenyl)methylsulfonamido)methyl)piperidine-1-carboxylate
- Methyl 4-((4-chloro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
Uniqueness
Methyl 4-((4-fluoro-3-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the 4-fluoro-3-methylphenylsulfonamido group, which imparts specific chemical properties and biological activities that are distinct from its analogs.
Properties
IUPAC Name |
methyl 4-[[(4-fluoro-3-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-11-9-13(3-4-14(11)16)23(20,21)17-10-12-5-7-18(8-6-12)15(19)22-2/h3-4,9,12,17H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFQBOZSYJJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.